
Carbocyclic-6-chloropurine nucleoside-arabino
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Carbocyclic-6-chloropurine nucleoside-arabino is a synthetic nucleoside analogue that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by the presence of a carbocyclic ring structure and a 6-chloropurine base, which is linked to an arabino sugar moiety. The unique structural features of this compound make it a valuable candidate for various therapeutic applications, particularly in antiviral and anticancer research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of carbocyclic-6-chloropurine nucleoside-arabino typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Carbocyclic Ring: The carbocyclic ring is synthesized through a series of cyclization reactions, often involving the use of cyclopropylamine and other reagents.
Introduction of the 6-Chloropurine Base: The 6-chloropurine base is introduced through nucleophilic substitution reactions, where the chlorine atom is replaced with various nucleophiles such as amines, alcohols, or thiols.
Attachment of the Arabino Sugar Moiety: The arabino sugar moiety is attached to the carbocyclic ring through glycosylation reactions, which typically involve the use of glycosyl donors and catalysts.
Industrial Production Methods
Industrial production of this compound involves scaling up the synthetic routes mentioned above. The process is optimized for higher yields and purity, often employing continuous flow synthesis techniques and advanced purification methods to ensure the quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Carbocyclic-6-chloropurine nucleoside-arabino undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as tert-butyl hydroperoxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in reduced forms of the compound.
Substitution: The 6-chloropurine base allows for substitution reactions, where the chlorine atom is replaced by nucleophiles such as amines, alcohols, or thiols.
Common Reagents and Conditions
Oxidation: tert-Butyl hydroperoxide, catalytic amounts of copper chloride, and potassium carbonate.
Reduction: Sodium borohydride in an appropriate solvent.
Substitution: Various nucleophiles (amines, alcohols, thiols) under mild conditions.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, each with distinct functional groups introduced through the substitution reactions.
Wissenschaftliche Forschungsanwendungen
Carbocyclic-6-chloropurine nucleoside-arabino has a wide range of scientific research applications, including:
Antiviral Research: The compound has shown potential as an antiviral agent, particularly against RNA-dependent RNA-polymerase of viruses such as SARS-CoV-2.
Anticancer Research: It has been evaluated for its anticancer properties, demonstrating high potency against various cancer cell lines.
Biochemical Studies: The compound is used in biochemical studies to investigate the mechanisms of nucleoside analogues and their interactions with enzymes and other molecular targets.
Wirkmechanismus
The mechanism of action of carbocyclic-6-chloropurine nucleoside-arabino involves its incorporation into viral or cellular nucleic acids, where it disrupts the normal synthesis and function of these molecules. The compound targets key enzymes such as RNA-dependent RNA-polymerase, inhibiting viral replication . In cancer cells, it interferes with DNA synthesis and repair, leading to cell death .
Vergleich Mit ähnlichen Verbindungen
Carbocyclic-6-chloropurine nucleoside-arabino can be compared with other similar compounds, such as:
Acyclovir: A widely used antiviral agent that targets viral DNA polymerase.
Gemcitabine: An anticancer nucleoside analogue used in chemotherapy.
Abacavir: An anti-HIV drug that targets reverse transcriptase.
Uniqueness
The uniqueness of this compound lies in its carbocyclic ring structure and the presence of the 6-chloropurine base, which allows for versatile chemical modifications and a broad range of biological activities.
Eigenschaften
CAS-Nummer |
62357-69-1 |
|---|---|
Molekularformel |
C11H13ClN4O3 |
Molekulargewicht |
284.70 g/mol |
IUPAC-Name |
(1R,2R,3R,5R)-3-(6-chloropurin-9-yl)-5-(hydroxymethyl)cyclopentane-1,2-diol |
InChI |
InChI=1S/C11H13ClN4O3/c12-10-7-11(14-3-13-10)16(4-15-7)6-1-5(2-17)8(18)9(6)19/h3-6,8-9,17-19H,1-2H2/t5-,6-,8-,9-/m1/s1 |
InChI-Schlüssel |
GGJDZOWNXFYEEV-SQEXRHODSA-N |
Isomerische SMILES |
C1[C@@H]([C@H]([C@@H]([C@@H]1N2C=NC3=C2N=CN=C3Cl)O)O)CO |
Kanonische SMILES |
C1C(C(C(C1N2C=NC3=C2N=CN=C3Cl)O)O)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


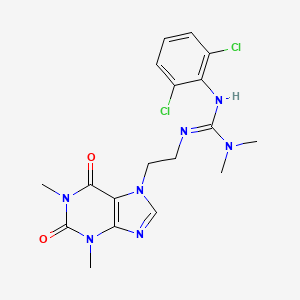
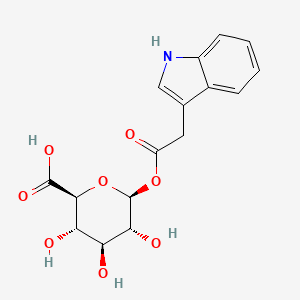
![9-methyl-2-(methylsulfanylmethyl)-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B12785448.png)
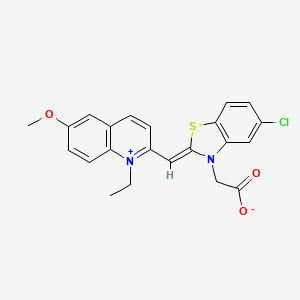
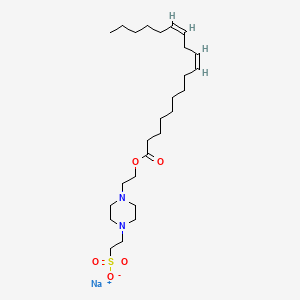
![[(3S,3aR,6S,6aS)-3-[methyl(3-phenylpropyl)amino]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B12785468.png)

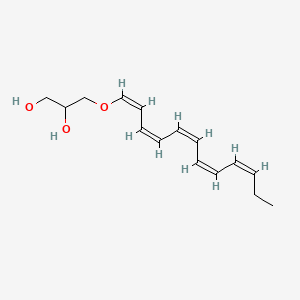
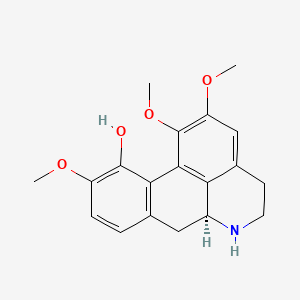


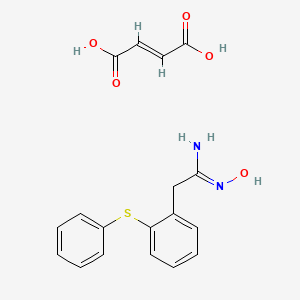
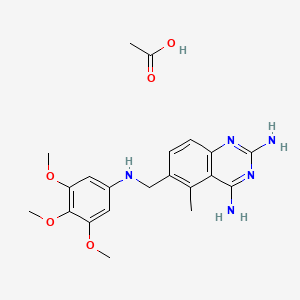
![2-Phenylthieno[2,3-b]quinolin-3-ol 1,1-dioxide](/img/structure/B12785524.png)
